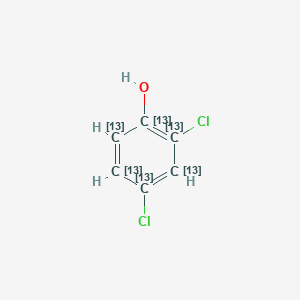

2,4-Dichlorophenol 13C6

描述

Significance of Isotopic Tracers in Xenobiotic Fate and Metabolism Studies

Xenobiotics are chemical substances found within an organism that are not naturally produced or expected to be present. They encompass a vast range of compounds, including drugs, pesticides, industrial pollutants, and food contaminants. Understanding the metabolic fate of these foreign compounds in biological systems is crucial for assessing their potential toxicity and for developing strategies to mitigate their harmful effects. cdc.govresearchgate.net

Isotopic tracers have become a cornerstone in the study of xenobiotic metabolism. nih.gov By introducing a stable isotope-labeled version of a xenobiotic into a biological system, such as a cell culture or a whole organism, researchers can track its journey with high precision. researchgate.netnih.gov Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a primary technique used in these studies. cdc.govresearchgate.net It can differentiate between the native (unlabeled) xenobiotic and its ¹³C-labeled counterpart based on their mass difference. cdc.gov This allows for the unambiguous identification and quantification of the parent compound and its various metabolic byproducts, even at very low concentrations. cdc.govresearchgate.net This approach provides a clear picture of how a xenobiotic is absorbed, distributed, metabolized, and excreted, revealing the biotransformation pathways involved. researchgate.net

Role of 2,4-Dichlorophenol (B122985) 13C6 as a Mechanistic and Quantitative Research Probe

2,4-Dichlorophenol-¹³C₆ is the stable isotope-labeled form of 2,4-dichlorophenol, a chlorinated phenol (B47542) compound. In this labeled molecule, all six carbon atoms in the phenol ring are replaced with the ¹³C isotope. medchemexpress.com This specific labeling gives it a distinct mass signature, making it an invaluable tool, particularly as an internal standard in analytical chemistry. dspsystems.eucdc.govnih.gov An internal standard is a compound added to a sample in a known amount to enable the precise quantification of a target analyte, correcting for any loss or variation during sample preparation and analysis. researchgate.net The chemical and physical properties of 2,4-Dichlorophenol-¹³C₆ are nearly identical to its unlabeled form, ensuring it behaves similarly during extraction and analysis, which is a critical requirement for an effective internal standard. researchgate.net

The primary application of 2,4-Dichlorophenol-¹³C₆ is in quantitative analysis using isotope dilution mass spectrometry. dspsystems.eu It is widely used in environmental monitoring and human biomonitoring studies to measure exposure to 2,4-dichlorophenol and related compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). nih.govcortecnet.com For instance, the Centers for Disease Control and Prevention (CDC) has utilized ¹³C₆-labeled 2,4-dichlorophenol in laboratory procedures for quantifying various environmental phenols in human urine. cdc.gov This allows for accurate assessment of human exposure to these potentially harmful chemicals. dspsystems.eu

Table 1: Physicochemical Properties of 2,4-Dichlorophenol-¹³C₆

| Property | Value | Source |

|---|---|---|

| Chemical Formula | ¹³C₆H₄Cl₂O | isotope.com |

| CAS Number | 1202864-83-2 | isotope.comnih.gov |

| Molecular Weight | 168.96 g/mol | medchemexpress.comnih.gov |

| Physical Form | Crystals | medchemexpress.com |

| Melting Point | 42-43 °C | medchemexpress.com |

| Isotopic Purity | 99 atom % ¹³C | medchemexpress.com |

| Mass Shift | M+6 | medchemexpress.com |

Detailed research findings have demonstrated the utility of 2,4-Dichlorophenol-¹³C₆ in various analytical applications. Its use as an internal standard improves the accuracy and reliability of measurements by compensating for matrix effects and variations in instrument response.

Table 2: Research Applications of 2,4-Dichlorophenol-¹³C₆

| Research Area | Application | Sample Matrix | Analytical Technique | Reference |

|---|---|---|---|---|

| Environmental Monitoring | Use as an internal standard for the analysis of chlorophenols. | Water, Soil, Waste | Gas Chromatography/Mass Spectrometry (GC/MS) | dspsystems.euacs.org |

| Human Biomonitoring | Internal standard for quantifying urinary levels of environmental phenols. | Urine | High Performance Liquid Chromatography (HPLC) with Mass Spectrometry | cdc.gov |

| Pesticide Exposure Studies | Used as part of an isotopic-labeled standard mix for quantifying exposure to the herbicide 2,4-D in farm families. | Urine | Gas Chromatography/Mass Spectrometry (GC/MS) | cortecnet.com |

| Metabolism Studies | Used to trace the enzymatic covalent binding of 2,4-dichlorophenol to humic substances. | Humic Substances | High-Resolution Carbon-13 NMR |

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWRUODUSTPEG-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745897 | |

| Record name | 2,4-Dichloro(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-83-2 | |

| Record name | 2,4-Dichloro(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Enrichment Methodologies for 2,4 Dichlorophenol 13c6

Chemical Synthesis Routes for Carbon-13 Labeled Phenolic Compounds

The generation of carbon-13 labeled phenolic compounds can be approached through several synthetic routes. A common and effective strategy involves starting with a simple, commercially available, uniformly ¹³C-labeled precursor, such as [U-ring-¹³C]-phenol or [U-¹³C₆]-benzene. From this starting point, standard organic reactions can be employed to introduce further functional groups. For instance, various ¹³C-labeled phenolic monomers, including catechols and vanillin, have been successfully synthesized from [U-ring-¹³C]-labeled phenol (B47542) through reactions like selective ortho-hydroxylation and Friedel-Crafts alkylation.

A more recent and innovative approach enables the site-specific incorporation of a single ¹³C atom into the phenolic ring. One such method is a formal [5+1] cyclization strategy. This technique relies on the synthesis of a 1,5-dibromo-1,4-pentadiene precursor, which undergoes a lithium-halogen exchange. The subsequent reaction with a ¹³C-labeled one-carbon source, such as ¹³C-labeled carbon dioxide or, more efficiently, [carbonyl-¹³C]dibenzyl carbonate, results in the formation of a phenol labeled specifically at the C-1 position (the carbon bearing the hydroxyl group). This method has proven versatile for preparing a variety of 1-¹³C labeled phenols with different substitutions.

The choice of the ¹³C source is critical for the efficiency of these syntheses. While sources like barium carbonate (Ba¹³CO₃) or sodium carbonate (Na₂¹³CO₃) are common starting points for generating labeled synthons, dibenzyl carbonate is often preferred due to its stability and reactivity in the [5+1] cyclization protocol.

Site-Specific Isotopic Incorporation Techniques for Aromatic Rings

Site-specific isotopic incorporation, also known as position-specific or selective labeling, is a powerful technique for elucidating reaction mechanisms, studying metabolic pathways, and performing advanced NMR spectroscopy. Unlike uniform labeling, where all carbons in a molecule or a specific ring are isotopes, site-specific methods introduce the isotope at a defined atomic position.

The [5+1] cyclization method described previously is a prime example of site-specific isotopic incorporation, as it selectively labels the ipso-carbon of the phenol ring. This level of precision is advantageous for applications like hyperpolarized MRI, where the relaxation time of the ¹³C nucleus is critical. A ¹³C label at the C-1 position of a phenol is ideal because it lacks directly attached hydrogen atoms, which can shorten its longitudinal relaxation time (T₁).

Other methods for achieving isotopic labeling on aromatic rings include ortho-directed C–H activation, which has been effectively used for deuterium (B1214612) incorporation using iridium catalysts. This highlights the ongoing development of catalytic systems that can direct the incorporation of isotopes to specific C-H bonds on an aromatic ring. For more complex biological molecules, such as amino acids in proteins, site-selective ¹³C labeling can be achieved biosynthetically by providing specifically labeled precursors like erythrose to the expression system. These techniques provide unparalleled control over the isotopic composition of the final molecule, enabling detailed structural and dynamic studies.

Precursor Labeling and Derivatization for 2,4-Dichlorophenol (B122985) 13C6 Production

The most direct and widely utilized strategy for the production of 2,4-Dichlorophenol 13C6, where the entire aromatic ring is labeled, begins with a uniformly labeled precursor. The logical and common starting material for this synthesis is Phenol-¹³C₆. This precursor, which has 99% ¹³C atom enrichment, is commercially available from specialized chemical suppliers.

The subsequent step involves the derivatization of Phenol-¹³C₆ through chlorination to introduce the two chlorine atoms at the desired positions. The synthesis of unlabeled 2,4-dichlorophenol is well-established and typically involves the direct chlorination of phenol using chlorine gas in the presence of a catalyst. Various catalytic systems have been developed to improve the selectivity of the reaction and maximize the yield of the 2,4-isomer over other chlorinated phenols like 2,6-dichlorophenol (B41786) or 2,4,6-trichlorophenol.

A proposed synthetic pathway for 2,4-Dichlorophenol ¹³C₆ would adapt these established chlorination methods to the labeled precursor. The reaction would proceed by treating Phenol-¹³C₆ with a chlorinating agent, controlling the stoichiometry and reaction conditions to favor dichlorination at the C2 and C4 positions.

Interactive Data Tables

Table 1: Examples of 1-¹³C Labeled Phenols Synthesized via [5+1] Cyclization

| Labeled Phenol Product | Substituents | Isolated Yield (%) |

| [1-¹³C]Propofol | 2,6-diisopropyl | 79% |

| [1-¹³C]2,6-Diphenyl phenol | 2,6-diphenyl | High |

| [1-¹³C]4-Phenyl phenol | 4-phenyl | 74% |

| [1-¹³C]4g | 2-phenyl, 6-methoxy | - |

| [1-¹³C]4h | 2-t-butyl, 6-isopropoxy | - |

| [1-¹³C]4i | 2,6-diphenyl, 4-t-butyl | 98% |

| [1-¹³C]4j | 2,6-diphenyl, 4-methoxy | 64% |

| [1-¹³C]4k | 2,6-diphenyl, 4-bromo | 81% |

| Data sourced from a study on core-labeling synthesis of phenols. "High" yield indicates the synthesis was successful but a specific percentage was not stated in the summary text. Products 4g and 4h were isolated, but their specific yields were not listed in the referenced text. |

Table 2: Proposed Synthetic Route for 2,4-Dichlorophenol ¹³C₆

| Step | Precursor | Reagents / Catalyst | Product |

| 1 | Phenol-¹³C₆ | Chlorine (Cl₂), Catalyst (e.g., PCl₅ or mixed catalyst) | 2,4-Dichlorophenol ¹³C₆ |

| This proposed route is based on standard industrial methods for the synthesis of unlabeled 2,4-dichlorophenol applied to a uniformly labeled precursor. |

Advanced Analytical Spectroscopic and Chromatographic Methodologies Utilizing 2,4 Dichlorophenol 13c6

Mass Spectrometry (MS) Applications in 2,4-Dichlorophenol (B122985) 13C6 Analysis

Mass spectrometry, a highly sensitive and selective analytical technique, benefits immensely from the use of isotopically labeled internal standards like 2,4-Dichlorophenol 13C6. The known mass shift of the labeled compound compared to its native counterpart allows for clear differentiation and accurate quantification, even in the presence of complex sample matrices.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification in Complex Matrices

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the quantification of chemical compounds. It relies on the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to a sample. This labeled compound, often referred to as an internal standard, behaves almost identically to the native analyte during sample preparation, extraction, and analysis. Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled internal standard using mass spectrometry, a highly accurate and precise concentration of the analyte in the original sample can be determined. nih.gov

The effectiveness of this technique is demonstrated in the analysis of environmental pollutants. For instance, in studies quantifying contaminants in various water matrices, the use of 13C-labeled internal standards has been shown to yield high recovery rates, often within the acceptable range of 70-130%, with low relative standard deviations. epa.gov This indicates that the method is robust and reliable for complex environmental samples. For example, in the analysis of 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound, the use of its 13C-labeled counterpart as a surrogate standard in personal exposure samples resulted in average recoveries ranging from 87% to 98% with relative standard deviations between 7% and 12% over a three-year study. This level of performance underscores the value of using 13C-labeled internal standards like this compound for achieving high accuracy and precision in quantitative analysis.

Table 1: Representative Recovery Data for 13C-Labeled Internal Standards in Isotope Dilution Mass Spectrometry Analysis

| Labeled Compound | Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|---|---|

| ¹³C-2,4-D | Tap Water | 0.10 µg/L | 95 | 5 |

| ¹³C-2,4-D | Ground Water | 0.10 µg/L | 92 | 7 |

| ¹³C-2,4-D | Surface Water | 0.10 µg/L | 88 | 9 |

| ¹³C₁₅-Deoxynivalenol | Wheat | Not Specified | 95 | 3 |

| ¹³C₁₅-Deoxynivalenol | Maize | Not Specified | 99 | 3 |

Elucidation of Fragmentation Pathways and Structural Characterization of 13C6-Labeled Species

Understanding the fragmentation pathways of molecules in a mass spectrometer is crucial for their identification and structural characterization. When a molecule is ionized, it often breaks apart into smaller, charged fragments. The pattern of these fragments, known as a mass spectrum, is unique to the molecule's structure. For 2,4-Dichlorophenol, the mass spectrum reveals characteristic fragments that arise from the cleavage of the aromatic ring and the loss of substituents.

The use of this compound provides a powerful tool for confirming these fragmentation pathways. Since all six carbon atoms in the aromatic ring are replaced with the heavier 13C isotope, any fragment containing the entire carbon skeleton will have a mass-to-charge ratio (m/z) that is 6 Daltons higher than the corresponding fragment from the unlabeled compound. This mass shift allows for unambiguous identification of carbon-containing fragments and helps to piece together the fragmentation puzzle. For instance, the molecular ion of unlabeled 2,4-Dichlorophenol appears at an m/z of approximately 162, while the molecular ion of this compound would be observed at m/z 168. The major fragments and their corresponding 13C6-labeled counterparts are detailed in the table below.

Table 2: Proposed Key Fragments in the Mass Spectrum of 2,4-Dichlorophenol and their Corresponding 13C6-Labeled Analogues

| Fragment Description | Proposed Structure of Unlabeled Fragment | m/z of Unlabeled Fragment | Proposed Structure of ¹³C₆-Labeled Fragment | Expected m/z of ¹³C₆-Labeled Fragment |

|---|---|---|---|---|

| Molecular Ion | [C₆H₄Cl₂O]⁺ | 162 | [¹³C₆H₄Cl₂O]⁺ | 168 |

| Loss of CO | [C₅H₄Cl₂]⁺ | 134 | [¹³C₅H₄Cl₂]⁺ | 139 |

| Loss of HCl | [C₆H₃ClO]⁺ | 126 | [¹³C₆H₃ClO]⁺ | 132 |

| Loss of CO and HCl | [C₅H₃Cl]⁺ | 98 | [¹³C₅H₃Cl]⁺ | 103 |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying the metabolites of a compound in biological and environmental systems. nih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. When studying the metabolism of 2,4-Dichlorophenol, the use of its 13C6-labeled analogue is particularly advantageous.

In a typical metabolite profiling experiment, a biological system is exposed to a mixture of labeled and unlabeled 2,4-Dichlorophenol. As the compound is metabolized, the resulting metabolites will also exist in both unlabeled and 13C6-labeled forms. In the HRMS data, these pairs of metabolites will appear as doublets with a characteristic mass difference of 6.0201 Daltons (the mass difference between six 13C atoms and six 12C atoms). This unique signature allows for the rapid and confident identification of all metabolites derived from 2,4-Dichlorophenol, distinguishing them from endogenous molecules in the complex biological matrix. Studies on the metabolic fate of 2,4-Dichlorophenol have identified several key metabolites, including glucuronide and sulfate (B86663) conjugates. nih.govoecd.org The use of this compound in conjunction with HRMS would confirm the identity of these and other potential metabolites.

Table 3: Known Metabolites of 2,4-Dichlorophenol and their Expected Mass Shifts with 13C6 Labeling

| Metabolite | Chemical Formula of Unlabeled Metabolite | Monoisotopic Mass of Unlabeled Metabolite (Da) | Monoisotopic Mass of ¹³C₆-Labeled Metabolite (Da) | Expected Mass Difference (Da) |

|---|---|---|---|---|

| 2,4-Dichlorophenol glucuronide | C₁₂H₁₂Cl₂O₇ | 338.0013 | 344.0214 | 6.0201 |

| 2,4-Dichlorophenol sulfate | C₆H₄Cl₂O₄S | 241.9234 | 247.9435 | 6.0201 |

| 3,5-Dichlorocatechol (B76880) | C₆H₄Cl₂O₂ | 177.9588 | 183.9789 | 6.0201 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Mechanistic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules and studying reaction mechanisms. The use of 13C-labeled compounds like this compound significantly enhances the capabilities of NMR, particularly for tracing the fate of carbon atoms in chemical and biological transformations.

Carbon-13 NMR for Tracing Carbon Flow and Reaction Mechanisms

Carbon-13 (13C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the 13C NMR spectrum, and the chemical shift of that signal is indicative of its chemical environment. In studies of reaction mechanisms, 13C-labeled starting materials are invaluable for tracking the movement of carbon atoms throughout a reaction sequence.

When this compound is used as a starting material, all six carbon atoms of the aromatic ring are "tagged." As the molecule undergoes reactions, the 13C label will be incorporated into the products. By analyzing the 13C NMR spectra of the reaction mixture at various time points, researchers can identify the products and intermediates and determine how the carbon skeleton of the starting material has been transformed. This information is crucial for elucidating reaction pathways, such as in the degradation of environmental pollutants or the biosynthesis of natural products. The chemical shifts of the carbon atoms in unlabeled 2,4-Dichlorophenol provide a reference for interpreting the spectra of the 13C6-labeled compound and its derivatives.

Table 4: 13C NMR Chemical Shifts of 2,4-Dichlorophenol

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (-OH) | ~150 |

| C2 (-Cl) | ~125 |

| C3 (-H) | ~129 |

| C4 (-Cl) | ~128 |

| C5 (-H) | ~117 |

| C6 (-H) | ~120 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Multidimensional NMR Techniques for Structural Assignment of Labeled Byproducts

While one-dimensional (1D) 13C NMR is useful for identifying the presence of labeled carbons, multidimensional NMR techniques are often necessary for the complete structural assignment of complex reaction byproducts. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful when used with 13C-labeled compounds.

HSQC provides correlations between directly bonded 13C and 1H atoms, allowing for the assignment of protons to their corresponding carbons. HMBC, on the other hand, shows correlations between carbons and protons that are separated by two or three bonds. When analyzing the byproducts of a reaction involving this compound, these techniques can be used to piece together the structure of the new molecules. The strong signals from the 13C-enriched carbons make it easier to observe these correlations. For example, if a byproduct is formed through a reaction that modifies the aromatic ring, HSQC and HMBC spectra will reveal the new connectivity of the 13C-labeled carbons, providing definitive evidence for the structure of the byproduct. This approach is invaluable for identifying unexpected reaction products and gaining a deeper understanding of the underlying reaction mechanism.

Chromatographic Separation Techniques Coupled with Isotope Detection for this compound

The quantitative analysis of 2,4-Dichlorophenol (2,4-DCP) in complex samples relies on robust analytical methodologies that offer high selectivity and sensitivity. The use of isotopically labeled internal standards, such as this compound, is crucial for achieving accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This is most effectively achieved through chromatographic techniques coupled with mass spectrometry, which allows for the separation of the analyte from interferences and its specific detection based on its mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC/MS) for Environmental and Biological Extracts

Gas chromatography-mass spectrometry (GC/MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds in environmental and biological samples. For the analysis of 2,4-Dichlorophenol, GC/MS offers excellent chromatographic separation and sensitive detection. The use of this compound as an internal standard in an isotope dilution mass spectrometry (IDMS) approach is fundamental to achieving high accuracy and precision.

In this method, a known amount of this compound is added to the sample prior to extraction and cleanup. This "spiked" sample is then taken through the entire analytical procedure. Because the 13C-labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation. In the final GC/MS analysis, the native 2,4-DCP and the 13C6-labeled internal standard are separated chromatographically and detected by the mass spectrometer. By comparing the signal intensity of the native analyte to that of the labeled internal standard, a precise quantification can be made, compensating for any analyte loss during the process.

Sample preparation for GC/MS analysis of 2,4-DCP from environmental matrices like water or soil, and biological extracts such as urine or plasma, typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte. Derivatization is often employed to increase the volatility and thermal stability of the phenolic group, a common technique being acetylation with acetic anhydride (B1165640) to form the more volatile ester derivative.

The GC/MS instrument parameters are optimized to ensure efficient separation and sensitive detection. A capillary column, often with a non-polar or medium-polarity stationary phase, is used for separation. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of 2,4-DCP and its 13C6-labeled counterpart.

| Parameter | Typical Conditions |

|---|---|

| GC Column | Durabond-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) tdl.org |

| Carrier Gas | Helium tdl.org |

| Injection Mode | Splitless tdl.org |

| Oven Temperature Program | Initial hold at 60-80°C, followed by a ramp to a final temperature of 240-320°C tdl.orgnih.gov |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole or Triple Quadrupole |

| Monitored Ions (m/z) for 2,4-DCP | 162 (molecular ion), 126, 98 researchgate.net |

| Monitored Ions (m/z) for 2,4-DCP 13C6 | 168 (molecular ion), 132 |

Liquid Chromatography-Mass Spectrometry (LC/MS) for Polar Metabolite Analysis

Liquid chromatography-mass spectrometry (LC/MS), particularly when coupled with tandem mass spectrometry (LC/MS/MS), is an indispensable tool for the analysis of polar metabolites in biological and environmental samples. Many metabolites of 2,4-DCP, such as its glucuronide and sulfate conjugates, are highly polar and not readily amenable to GC/MS analysis without complex derivatization steps. LC/MS allows for the direct analysis of these polar compounds in their native form.

The use of this compound in LC/MS analysis serves the same critical purpose as in GC/MS: it acts as an internal standard for accurate quantification via isotope dilution. The labeled standard is added to the sample at the beginning of the workflow, co-eluting with the unlabeled analyte during the chromatographic separation and being detected simultaneously by the mass spectrometer. This approach is particularly valuable in metabolomics studies where complex biological matrices can cause significant ion suppression or enhancement effects. ualberta.ca

Reversed-phase liquid chromatography (RPLC) is a common separation mode used for 2,4-DCP and its less polar metabolites. For highly polar metabolites, hydrophilic interaction liquid chromatography (HILIC) can be employed, which uses a polar stationary phase and a mobile phase with a high organic solvent content to retain and separate polar analytes. nih.govsemanticscholar.org

The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode, which is well-suited for the analysis of acidic phenolic compounds. Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion for the analyte (and its labeled standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and allows for reliable quantification even at very low concentrations. researchgate.net

| Parameter | Typical Conditions |

|---|---|

| LC Column | Reversed-phase C8 or C18 (e.g., Synergi Hydro-RP, 4.6 x 75 mm, 4 µm) oup.comepa.gov |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol, often with an acidic modifier like acetic acid or formic acid epa.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI-) epa.gov |

| Mass Analyzer | Triple Quadrupole (TQ) or Quadrupole-Time-of-Flight (QTOF) mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| MRM Transition for 2,4-DCP | Precursor Ion (m/z) 161 → Product Ion (m/z) 125 |

| MRM Transition for 2,4-DCP 13C6 | Precursor Ion (m/z) 167 → Product Ion (m/z) 131 |

Environmental Transformation and Transport Dynamics of 2,4 Dichlorophenol 13c6

Biodegradation Kinetics and Pathway Elucidation of 2,4-Dichlorophenol (B122985) 13C6 in Environmental Systems

Biodegradation is a key process governing the removal of 2,4-DCP from the environment. It is a cost-effective and environmentally friendly method that can lead to the complete mineralization of the compound by microorganisms. nih.govresearchgate.netmdpi.com

The microbial degradation of chlorophenols like 2,4-DCP proceeds through different mechanisms depending on the environmental conditions, particularly the presence or absence of oxygen. researchgate.net

Under aerobic conditions, the degradation is typically initiated by monooxygenase enzymes that hydroxylate the aromatic ring, converting 2,4-DCP into chlorinated catechols, most commonly 3,5-dichlorocatechol (B76880). nih.govresearchgate.netresearchgate.net This intermediate is then subject to ring cleavage, which can occur via an ortho- or meta-cleavage pathway, before dechlorination takes place. nih.govresearchgate.netresearchgate.netslideshare.net The subsequent intermediates are further metabolized, ultimately leading to carbon dioxide and water. slideshare.net

In anaerobic environments, the primary degradation mechanism is reductive dechlorination. researchgate.net For 2,4-DCP, this process occurs sequentially, first removing a chlorine atom to form 4-chlorophenol (B41353) (4-CP), which is then dechlorinated to phenol (B47542). asm.orgnih.gov The resulting phenol can be carboxylated to benzoate and further degraded to methane and carbon dioxide. asm.orgnih.gov This multi-step process often involves several different microbial species working in sequence. asm.orgnih.gov

The kinetics of 2,4-DCP biodegradation have been studied for various microbial cultures. The specific degradation rate can be influenced by the initial concentration of the pollutant, with substrate inhibition often observed at high concentrations. The Haldane equation is commonly used to model this substrate inhibition kinetic. nih.gov Acclimation of microbial cultures to the pollutant can significantly enhance degradation rates. nih.gov

| Microorganism/Culture | Kinetic Model/Parameter | Value | Reference |

|---|---|---|---|

| Pseudomonas sp. strain DP-4 | Maximum Specific Growth Rate (µmax) | 3.2/day | jst.go.jp |

| Pseudomonas sp. strain DP-4 | Half-Saturation Constant (Ks) | 0.11 µg DCP-C/ml | jst.go.jp |

| Pseudomonas putida (immobilized) | Maximum Degradation Rate | 40.1 mg L-1 h-1 | thescipub.com |

| Acclimated Mixed Culture | Specific Degradation Rate (SDR) Model | Haldane Equation | nih.gov |

| Acclimated Freshwater Sediments | Maximal Transformation Rate | 300 µmol liter-1 day-1 | asm.orgnih.gov |

During the degradation of organic chemicals in soil, a portion of the substance or its metabolites may become strongly bound to the soil matrix, forming non-extractable residues (NER), also known as bound residues. pfmodels.orgpan.pl The quantification of NER is only possible through the use of isotope-labeled compounds, such as 13C or 14C. pfmodels.orgresearchgate.net

NER can be classified into three types:

Type I: The parent compound or its metabolites are physically entrapped or sorbed within the soil matrix. These residues have the potential to be released back into the environment. umweltbundesamt.dersc.org

Type II: Residues are covalently bonded to soil organic matter, such as humus. These are considered to have a very low potential for remobilization. umweltbundesamt.dersc.org

Type III: These are biogenic NER, formed after the complete degradation of the xenobiotic and the subsequent incorporation of the labeled carbon (e.g., ¹³C) into natural microbial biomass and biomolecules. This type is considered a safe sink and part of the natural carbon cycle. umweltbundesamt.dersc.org

Studies using ¹⁴C-labeled 2,4-DCP have shown that the formation of bound residues is significantly enhanced by the presence of soil microorganisms. pan.pl In non-sterile soil, the disappearance of extractable 2,4-DCP residues and the formation of bound residues occur much more rapidly than in sterile soil, highlighting the critical role of microbial activity in this process. pan.pl The formation of NER is a crucial factor in the long-term environmental fate of pesticides, as it can reduce the bioavailability of the toxic compound. researchgate.net However, the potential for Type I NER to be released over time represents a hidden hazard. umweltbundesamt.de Differentiating between the types of NER is essential for a comprehensive environmental risk assessment.

The biodegradation of 2,4-DCP is mediated by specific enzymes produced by microorganisms. slideshare.net In soil and aquatic systems, a variety of enzymes contribute to its transformation. The initial step in aerobic degradation is often catalyzed by monooxygenases, which hydroxylate the compound. nih.gov The resulting chlorocatechols are then cleaved by dioxygenase enzymes. nih.govmdpi.com

Extracellular enzymes, such as laccases and peroxidases, also play a significant role, particularly in transformations mediated by fungi like the white-rot fungus Phanerochaete chrysosporium. oup.combiorxiv.org These enzymes can oxidize 2,4-DCP, leading to the formation of reactive radicals that can subsequently polymerize or bind to soil organic matter. researchgate.netnih.gov

The use of ¹³C-labeled 2,4-DCP has been particularly insightful for studying these enzymatic processes. A study using ¹³C-NMR to follow the degradation of ¹³C-labeled 2,4-DCP by P. chrysosporium observed the formation of alkyl and alkene ethers as by-products. oup.com Aromatic by-products were not detected, suggesting they are rapidly degraded. oup.com The presence of natural organic matter was found to accelerate the removal of 2,4-DCP and its by-products from the aqueous phase. oup.com Immobilized laccase enzymes have shown high efficiency in removing 2,4-DCP from wastewater, achieving up to 95% removal. nih.gov

| Enzyme Class | Specific Enzyme Example | Role in 2,4-DCP Transformation | Reference |

|---|---|---|---|

| Oxidoreductases | Monooxygenases | Initial hydroxylation of the aromatic ring to form chlorocatechols. | nih.gov |

| Oxidoreductases | Catechol Dioxygenases | Cleavage of the aromatic ring of chlorocatechol intermediates. | mdpi.com |

| Oxidoreductases | Laccase | Oxidation leading to polymerization or binding to organic matter. | researchgate.netnih.gov |

| Oxidoreductases | Horseradish Peroxidase | Catalyzes the formation of oligomeric polymerization products. | nih.gov |

Sorption and Desorption Behavior of 2,4-Dichlorophenol 13C6 in Soil and Sediment Matrices

Sorption and desorption are critical processes that control the transport, bioavailability, and ultimate fate of 2,4-DCP in the environment. These processes determine the partitioning of the compound between the solid (soil or sediment) and aqueous phases.

The retention of 2,4-DCP in soils and sediments is strongly influenced by the physicochemical properties of the solid matrix. Multiple studies have identified soil organic carbon (SOC) content as a primary factor governing the sorption of chlorophenols. nih.gov A higher SOC content generally leads to greater adsorption. nih.gov

Clay content and mineralogy also play a crucial role. Bentonite, a type of clay mineral, can be modified with organic cations to create organoclays, which exhibit a high capacity for sorbing organic pollutants like 2,4-DCP. researchgate.netappliedmineralogy.com The structure of the organic cation and the layer charge of the clay mineral significantly affect the sorption capacity. appliedmineralogy.com In some cases, the adsorption capacity of organoclay/aquifer material mixtures increases with a higher organoclay content. researchgate.netfz-juelich.de

Soil pH is another critical factor. The adsorption of 2,4-DCP tends to decrease as the soil pH increases. nih.gov This is because 2,4-DCP is a weak acid, and at higher pH values, it exists predominantly in its anionic (phenolate) form, which is more water-soluble and subject to electrostatic repulsion from negatively charged soil surfaces. The undissociated, neutral form of the molecule is more readily adsorbed. nih.gov

The sorption of 2,4-DCP is not always a fully reversible process. Hysteresis is a phenomenon where the desorption pathway is not a simple reversal of the sorption pathway, meaning that the compound is more strongly retained by the sorbent during desorption than during sorption. nih.govresearchgate.net This has been observed for 2,4-DCP in marine sediments, where the linear sorption coefficients were different for the sorption and desorption phases. nih.govresearchgate.net

This irreversibility can be caused by several factors. Sorption can be a time-dependent process, where an initial rapid sorption is followed by a much slower phase where the solute diffuses into the micropores of the soil matrix or becomes entrapped. nih.gov This "aging effect" can lead to decreased extractability over time. nih.gov Additionally, enzymatic processes can transform 2,4-DCP into polymerization products that are more resistant to desorption than the parent compound. nih.gov Sorption hysteresis is environmentally significant as it implies that once sorbed, contaminants like 2,4-DCP may be less mobile and bioavailable than predicted by simple equilibrium sorption models.

Leaching Potential and Aquatic Mobility of this compound

The potential for a contaminant to leach through the soil profile and enter groundwater, as well as its subsequent mobility in aquatic systems, are critical aspects of its environmental risk profile. For 2,4-Dichlorophenol (2,4-DCP), understanding these transport dynamics is essential for predicting its environmental fate. The use of isotopically labeled compounds, such as this compound, provides a powerful tool for tracing the movement and transformation of this compound in complex environmental matrices. The carbon-13 isotope acts as a stable marker, allowing researchers to distinguish the applied chemical from naturally occurring organic compounds and to track its journey through soil and water.

While specific groundwater leaching and transport simulation studies utilizing this compound as a tracer are not extensively documented in publicly available literature, the principles of isotope hydrology provide a framework for how such studies would be conducted and interpreted. Isotope tracers are instrumental in understanding groundwater movement, recharge rates, and contaminant transport.

In a typical scenario, soil column experiments would be conducted in a laboratory setting. These columns, packed with representative soil from a specific area, would be treated with a known concentration of this compound. Simulated rainfall events would then be applied to the columns, and the leachate collected over time would be analyzed for the presence of the 13C-labeled compound and its transformation products. The resulting data, often presented as breakthrough curves, illustrate the concentration of the tracer in the leachate over time.

These experimental data are then used to parameterize and validate mathematical models that simulate solute transport in the subsurface. Models such as HYDRUS-1D are commonly employed to solve the convection-dispersion equation, which describes the movement of solutes in porous media. By fitting the model to the experimental data from the this compound tracer study, researchers can estimate key transport parameters such as the dispersion coefficient and the retardation factor. These parameters quantify the spreading of the contaminant plume and its slowed movement relative to water due to sorption onto soil particles.

The use of 13C-labeled 2,4-DCP is particularly advantageous in these simulations as it allows for precise tracking of the parent compound and its metabolites, providing a more accurate picture of its fate and transport compared to studies using the unlabeled compound, where distinguishing it from background organic matter can be challenging.

Illustrative Data from a Simulated Soil Column Leaching Experiment:

| Time (hours) | Influent 2,4-DCP 13C6 Concentration (µg/L) | Effluent 2,4-DCP 13C6 Concentration (µg/L) |

| 0 | 100 | 0 |

| 12 | 100 | 5 |

| 24 | 100 | 25 |

| 36 | 100 | 60 |

| 48 | 100 | 90 |

| 60 | 0 | 75 |

| 72 | 0 | 40 |

| 84 | 0 | 15 |

| 96 | 0 | 5 |

This table represents hypothetical data to illustrate the type of information that would be generated in a soil column leaching experiment with this compound.

Studies utilizing 13C-labeled 2,4-Dichlorophenol provide significant insights into its fate and distribution in aquatic ecosystems. Research on the biodegradation of 13C-labeled 2,4-DCP by the white-rot fungus Phanerochaete chrysosporium has demonstrated the transformation pathways of this compound in an aqueous environment. oup.com

Using 13C-nuclear magnetic resonance (NMR), researchers were able to follow the chemical changes occurring at or near the labeled carbon sites of the 2,4-DCP molecule. oup.com This technique revealed the formation of alkyl and alkene ethers as by-products of the enzymatic degradation process. oup.com Notably, no aromatic by-products were detected, suggesting that any aromatic intermediates are rapidly degraded. oup.com

The presence of natural organic matter (NOM) was found to significantly influence the fate of 2,4-DCP. In the presence of NOM, the removal of 2,4-DCP from the aqueous phase was accelerated. oup.com The concentration of the labeled by-products reached its peak earlier and the subsequent degradation of these by-products also occurred at a much faster rate in the presence of NOM. oup.com One hypothesis for this observation is that NOM facilitates the interaction of 2,4-DCP and its by-products with the fungal biomass, potentially enhancing their incorporation and degradation. oup.com Analysis of the fungal biomass after the experiment confirmed the presence of alkanes and a small amount of the parent 2,4-DCP, supporting this theory. oup.com

These findings underscore the importance of considering the complete ecosystem, including the presence of other organic materials, when assessing the fate and distribution of chlorophenols in aquatic environments. The use of 13C-labeled compounds is crucial in elucidating these complex interactions and transformation pathways.

Summary of 13C-labeled 2,4-DCP Degradation Findings:

| Condition | Observation | Implication |

| Absence of NOM | Exponential removal of 2,4-DCP and formation of labeled by-products. | Demonstrates the baseline enzymatic degradation pathway. |

| Presence of NOM | Faster removal of 2,4-DCP from the aqueous phase. | NOM accelerates the initial removal of the compound. |

| Presence of NOM | By-products reach maximum concentration and degrade more rapidly. | NOM enhances the overall degradation process of both the parent compound and its metabolites. |

| Fungal Biomass Analysis | Presence of alkanes and residual 2,4-DCP. | Suggests incorporation of the compound and its degradation products into the biomass. |

This table summarizes the key findings from the study on the enzymatic degradation of 13C-labeled 2,4-Dichlorophenol.

Biotransformation and Metabolic Fate of 2,4 Dichlorophenol 13c6 in Biological Systems

Elucidation of Xenobiotic Metabolic Pathways Using Stable Isotope Labeling in Vivo and In Vitro

Stable isotope labeling is a cornerstone technique for deciphering the metabolic pathways of xenobiotics like 2,4-Dichlorophenol (B122985) 13C6. nih.govnih.gov Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes are non-radioactive, making them safer for a wider range of in vivo and in vitro experiments. The fundamental principle involves introducing the ¹³C-labeled compound into a biological system—be it a whole organism (in vivo) or a cell culture (in vitro)—and monitoring the appearance of the ¹³C label in downstream metabolites. nih.gov

The use of 2,4-Dichlorophenol 13C6 allows for an untargeted approach to metabolite discovery. nih.govchemrxiv.org When samples from the biological system are analyzed, typically with liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), the mass spectrometer can distinguish between metabolites derived from the labeled xenobiotic and the endogenous molecules. nih.gov Metabolites incorporating the ¹³C6-phenyl ring will exhibit a mass shift corresponding to the number of heavy carbon atoms, allowing for their confident identification against the complex background of the cellular metabolome. This approach has proven effective in identifying both known and previously uncharacterized biotransformation products of various xenobiotics. nih.govnih.gov

This stable isotope-assisted metabolomics workflow is powerful for several reasons:

Clarity and Confidence: It provides unambiguous evidence of the metabolic origin of a compound, eliminating the guesswork in assigning structures to detected signals.

Comprehensive Analysis: It facilitates the discovery of a wide array of metabolites from both Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov

Versatility: The technique is applicable to diverse biological models, from microbial cultures to mammalian cell lines and whole organisms, enabling a comprehensive understanding of the compound's fate across different species. nih.gov

Enzymatic Biotransformation Processes of this compound in Microorganisms and Eukaryotic Cells

The biotransformation of this compound is driven by a variety of enzymatic processes in both microorganisms and eukaryotic cells, which view the compound as a foreign substance to be detoxified and, in some cases, as a potential carbon source.

In microorganisms such as bacteria and fungi, the initial steps of degradation often involve enzymes that cleave the aromatic ring. nih.gov The white-rot fungus Phanerochaete chrysosporium, for instance, utilizes non-selective extracellular enzymes like lignin (B12514952) peroxidase (LiP) and manganese-dependent peroxidase (MnP) to degrade a wide range of aromatic pollutants, including 2,4-DCP. oup.com Studies using ¹³C-labeled 2,4-DCP have shown that these enzymes can remove chlorine atoms, followed by hydroxylation or methoxylation and subsequent coupling reactions. oup.com Bacterial degradation pathways, such as in Pseudomonas species, often proceed through hydroxylation of 2,4-DCP to form dichlorocatechol, which is then susceptible to ring cleavage by dioxygenase enzymes. nih.govresearchgate.net

Eukaryotic cells, such as those in plants and animals, primarily metabolize xenobiotics through a two-phase detoxification process. nih.gov

Phase I: The primary goal is to introduce or expose functional groups (e.g., -OH) on the xenobiotic molecule. This is typically accomplished by cytochrome P450 monooxygenases. nih.gov In the case of 2,4-DCP, this can involve hydroxylation.

Phase II: The modified xenobiotic is then conjugated with endogenous, water-soluble molecules. This process, catalyzed by transferase enzymes, increases the polarity of the compound, facilitating its sequestration or excretion. nih.govnih.gov Common conjugating agents include glucose in plants and glucuronic acid or sulfate (B86663) in mammals. regulations.govnih.gov

The table below summarizes key enzymes involved in the biotransformation of 2,4-DCP.

| Enzyme Class | Specific Enzyme Example | Organism Type | Role in 2,4-DCP Biotransformation |

| Peroxidases | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | Fungi (e.g., P. chrysosporium) | Initial oxidative degradation and dechlorination. oup.com |

| Hydroxylases | 2,4-DCP Hydroxylase (TfdB) | Bacteria (e.g., Cupriavidus necator) | Hydroxylation of 2,4-DCP to dichlorocatechol. nih.gov |

| Dioxygenases | Chlorocatechol 1,2-Dioxygenase (TfdC) | Bacteria | Cleavage of the aromatic ring of the catecholic intermediate. nih.govnih.gov |

| Monooxygenases | Cytochrome P450 family | Eukaryotes (Plants, Animals) | Phase I metabolism, adding functional groups. nih.gov |

| Transferases | Glucosyltransferases, Sulfotransferases | Eukaryotes (Plants, Animals) | Phase II metabolism, conjugation to increase water solubility. nih.govregulations.govnih.gov |

Tracing Pollutant-Derived Carbon Fluxes into Cellular Components and Biomass

A significant advantage of using this compound is the ability to trace the flow, or "flux," of its carbon atoms into the fundamental building blocks of the cell. nih.gov This technique, known as ¹³C metabolic flux analysis (¹³C-MFA), quantifies the rates of metabolic reactions within a cell and reveals how carbon from a specific source is distributed throughout the metabolic network. d-nb.infonih.gov

When microorganisms utilize 2,4-DCP as a carbon source, the ¹³C-labeled aromatic ring is broken down, and the resulting smaller carbon compounds enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govosti.gov From there, the ¹³C atoms can be incorporated into a wide range of cellular components.

Research using ¹³C-labeled 2,4-DCP with the fungus Phanerochaete chrysosporium has demonstrated that the labeled carbon can be incorporated into the fungal biomass. oup.com Analysis of the biomass after degradation of the parent compound revealed the presence of the ¹³C label in alkanes, indicating that the carbon from the pollutant had been fully assimilated and used for the synthesis of new cellular structures. oup.com

By tracking the ¹³C enrichment in key cellular components, researchers can map the fate of the pollutant's carbon:

Amino Acids: The presence of ¹³C in amino acids indicates that the carbon backbone of 2,4-DCP has been used for de novo protein synthesis.

Fatty Acids/Lipids: ¹³C enrichment in lipids demonstrates the flow of pollutant-derived carbon into membrane structures and energy storage molecules.

Nucleic Acids: Incorporation of ¹³C into the building blocks of DNA and RNA signifies that the pollutant is contributing to genetic material. osti.gov

This ability to trace carbon fluxes provides critical insight into the extent of biodegradation. It distinguishes between simple biotransformation (minor chemical changes) and complete mineralization, where the pollutant is broken down and its constituents are fully recycled by the organism. osti.gov

Identification and Characterization of Metabolites and Conjugates of this compound

The use of labeled 2,4-DCP is essential for the definitive identification of its metabolites, which are often present at low concentrations within complex biological matrices. Studies using ¹⁴C-labeled 2,4-DCP, which is metabolically identical to the ¹³C6 version, have successfully characterized numerous transformation products in various organisms.

In plants, the primary metabolic fate of 2,4-DCP is detoxification via conjugation, primarily with sugars. nih.govregulations.gov The most common metabolites are saccharide conjugates. regulations.gov After uptake, 2,4-DCP is rapidly converted to less toxic, more water-soluble forms.

In mammalian systems, metabolism also proceeds through conjugation to facilitate excretion. Following oral administration in rats, 2,4-DCP is rapidly metabolized and its products are primarily excreted in the urine. nih.govresearchgate.net The major metabolites identified are glucuronide and sulfate conjugates of the parent compound. nih.gov

The table below details some of the key metabolites and conjugates of 2,4-DCP identified in different biological systems.

| Metabolite/Conjugate | Biological System | Metabolic Pathway | Reference |

| DCP-glucoside | Plants (e.g., Cotton, Tomato, Rape) | Phase II Conjugation | regulations.gov |

| DCP-(6-O-malonyl)-glucoside | Plants (e.g., Cotton, Tomato, Rape) | Phase II Conjugation | nih.govregulations.gov |

| DCP-(6-O-acetyl)-glucoside | Plants (e.g., Tobacco), Rats | Phase II Conjugation | nih.govnih.gov |

| DCP-glucosyl-pentose | Aquatic Plants (e.g., Lemna minor) | Phase II Conjugation | nih.gov |

| DCP-glucuronide | Rats | Phase II Conjugation | nih.gov |

| DCP-sulfate | Rats | Phase II Conjugation | nih.gov |

| Alkyl and Alkene ethers | Fungi (P. chrysosporium) | Oxidative Degradation | oup.com |

| Dichlorocatechol | Bacteria | Phase I Hydroxylation | nih.gov |

Mechanistic Investigations of Ecotoxicological and Cellular Impacts Using 2,4 Dichlorophenol 13c6

Advanced Approaches for Investigating Molecular Mechanisms of Action

There are no specific studies available that have utilized 2,4-Dichlorophenol (B122985) 13C6 to investigate its molecular mechanisms of action. Research into the ecotoxicological and cellular impacts of this specific isotopically labeled compound has not been published.

Cellular Stress Responses and Biochemical Alterations Monitored via 13C6-Labeled Compounds

Information regarding the use of 2,4-Dichlorophenol 13C6 to monitor cellular stress responses and biochemical alterations is not present in the available scientific literature. Consequently, no data tables or detailed research findings on this specific topic can be provided.

Genotoxicity and DNA Interaction Studies Enhanced by Isotope Tracing

There is no available research that has employed this compound for genotoxicity and DNA interaction studies. While the genotoxic potential of unlabeled 2,4-DCP has been assessed, the use of its 13C6-labeled form to trace its direct interactions with DNA and elucidate specific mechanisms of genetic damage has not been documented.

Emerging Research Applications and Future Perspectives for 2,4 Dichlorophenol 13c6

Stable Isotope Probing (SIP) in Environmental Microbiology for Functional Microbial Community Analysis

Stable Isotope Probing (SIP) is a cultivation-independent technique that links metabolic function to microbial identity within a complex community. By introducing a substrate labeled with a heavy isotope, such as 13C, researchers can identify the specific microorganisms that actively consume that substrate.

In the context of environmental microbiology, 2,4-Dichlorophenol (B122985) 13C6 is an invaluable tracer for identifying the specific microbes responsible for the degradation of this priority pollutant in contaminated soil and water. When a microbial community is exposed to 13C6-2,4-Dichlorophenol, the organisms that metabolize the compound incorporate the 13C into their cellular components, including their DNA, RNA, and phospholipids.

Detailed Research Findings: Subsequent analysis involves extracting these biomarkers from the environmental sample. Through density gradient ultracentrifugation, the "heavy" DNA or RNA containing 13C can be separated from the "light" (12C) nucleic acids of the non-active organisms. Sequencing the 13C-enriched DNA or RNA then reveals the taxonomic identity of the microorganisms that were actively degrading the 2,4-Dichlorophenol.

Studies have successfully used 13C-labeled 2,4-dichlorophenoxyacetic acid (2,4-D), which degrades to 2,4-Dichlorophenol, to identify degrading organisms belonging to the β-subdivision of Proteobacteria in soil. Research has confirmed the assimilation of the 13C-labeled carbon from 2,4-Dichlorophenol into the biomass of specific degrading strains, including genera such as Dyella, Sphingomonas, Pseudomonas, and Achromobacter. This method provides direct evidence of the functional role of these organisms in the bioremediation process, moving beyond simple presence or absence to confirm active participation in pollutant degradation.

Table 1: Application of 2,4-Dichlorophenol 13C6 in Stable Isotope Probing (SIP)

| Step | Description | Outcome |

|---|---|---|

| 1. Incubation | A mixed microbial community from a contaminated site is incubated with this compound. | Active degrader microorganisms incorporate 13C into their biomass (DNA, RNA, PLFAs). |

| 2. Biomarker Extraction | Total DNA, RNA, or lipids are extracted from the sample after a set incubation period. | A mixture of "heavy" (13C-labeled) and "light" (12C) biomarkers is obtained. |

| 3. Isotope Separation | Isopycnic ultracentrifugation is used to separate molecules based on their buoyant density. | "Heavy" DNA/RNA forms a distinct band separate from the "light" DNA/RNA. |

| 4. Identification | The separated "heavy" DNA/RNA is analyzed using sequencing techniques (e.g., 16S rRNA sequencing). | The specific microbial species responsible for the degradation of 2,4-Dichlorophenol are identified. |

Metabolic Flux Analysis (MFA) in Comprehensive Biological System Studies

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com When combined with stable isotope tracers, 13C-MFA can provide a detailed map of carbon flow through metabolic pathways.

While 13C-MFA has traditionally been used to study central carbon metabolism with substrates like glucose, its principles are directly applicable to understanding the biodegradation pathways of environmental pollutants. frontiersin.org Using this compound as the sole carbon source for a degrading microorganism or microbial consortium allows researchers to trace the labeled carbon atoms as they move through the degradation pathway.

Detailed Research Findings: The biodegradation of 2,4-Dichlorophenol is known to proceed through specific intermediates. For instance, aerobic degradation often involves hydroxylation to form 3,5-dichlorocatechol (B76880), followed by ring cleavage. nih.govfao.org Anaerobic degradation follows a different path, often involving reductive dechlorination to 4-chlorophenol (B41353) and then phenol (B47542) before ring cleavage. nih.gov

By supplying 13C6-2,4-Dichlorophenol and measuring the isotopic labeling patterns of these downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can:

Confirm Pathway Activity: The presence of 13C in intermediates like 3,5-dichlorocatechol confirms the activity of that specific pathway.

Quantify Fluxes: By modeling the distribution of 13C isotopes among the various metabolites, the rates of individual enzymatic reactions in the pathway can be calculated.

Identify Bottlenecks: MFA can reveal rate-limiting steps in the degradation process, which could be targeted for optimization in bioremediation applications. springernature.com

This approach provides a dynamic view of the metabolic processes involved in breaking down 2,4-Dichlorophenol, offering a much deeper understanding than static measurements of concentration alone.

Development and Certification of Reference Materials Containing this compound

The accuracy and reliability of analytical measurements are paramount in environmental monitoring and research. Certified Reference Materials (CRMs) are essential for method validation, calibration, and quality control. This compound serves as an ideal internal standard for the quantification of native 2,4-Dichlorophenol in environmental samples using isotope dilution mass spectrometry.

The development and certification of CRMs containing this compound are conducted under stringent international standards to ensure their quality and traceability.

Detailed Research Findings: Producers of these reference materials operate under accreditations such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). These standards govern all aspects of production, from the synthesis and purification of the labeled compound to the certification of its purity and concentration.

The certification process involves:

Purity Assessment: The chemical and isotopic purity of the this compound is rigorously determined, often using techniques like quantitative NMR (qNMR) and mass spectrometry.

Concentration Verification: For solution-based CRMs, the concentration is certified with a specified uncertainty.

Homogeneity and Stability Testing: The material is tested to ensure that it is uniform throughout the batch and that it will remain stable for a defined period under specified storage conditions.

The availability of these high-quality, certified reference materials is a critical infrastructural component that underpins the validity of environmental testing and research related to 2,4-Dichlorophenol.

Table 2: Key Certifications for this compound Reference Materials

| ISO Standard | Purpose | Relevance to this compound CRM |

|---|---|---|

| ISO 17034 | Specifies general requirements for the competence and consistent operation of reference material producers. | Ensures the manufacturer has a quality management system for producing reliable and stable CRMs. |

| ISO/IEC 17025 | Specifies general requirements for the competence, impartiality and consistent operation of laboratories. | Ensures that the analytical testing used to certify the purity and concentration of the CRM is accurate and reliable. |

| ISO 9001 | Specifies requirements for a general quality management system. | Demonstrates the manufacturer's commitment to quality in the design, production, and distribution of the reference material. |

Validation of Computational Models for Environmental Fate and Toxicological Predictions

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict the environmental fate and toxicological effects of chemicals. nih.govnih.gov These models rely on mathematical relationships between the chemical structure of a compound and its properties. However, the predictive power of these models must be validated with high-quality experimental data. oecd.orgmdpi.com

This compound is an excellent tool for generating the precise data needed for model validation. By using the labeled compound in controlled laboratory experiments, researchers can accurately measure key parameters without interference from background levels of the unlabeled compound.

Detailed Research Findings: Studies using isotopically labeled 2,4-Dichlorophenol can provide definitive data on:

Biodegradation Rates: Experiments can precisely measure the half-life of 2,4-Dichlorophenol in various environmental matrices (soil, water, sediment), providing a benchmark against which to compare the predictions of environmental fate models. nih.gov

Metabolite Identification: Tracing the 13C label allows for the unambiguous identification of degradation products, which is crucial for understanding the transformation pathway and assessing the risks posed by metabolites. nih.gov

Bioaccumulation Factors: The uptake and depuration of 13C6-2,4-Dichlorophenol in organisms can be measured to determine experimental bioaccumulation and bioconcentration factors (BAF/BCF), which are used to validate toxicological models. epa.gov

This experimentally derived data is then used to calibrate and validate computational models. If a model's predictions for parameters like half-life or toxicity align with the empirical results obtained using 13C6-2,4-Dichlorophenol, it increases confidence in the model's ability to predict the behavior of other, similar chemicals.

Integration of 13C6-2,4-Dichlorophenol Data within Multi-Omics Research Frameworks

Multi-omics research integrates data from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of a biological system's response to a stimulus. The use of a stable isotope-labeled compound like this compound is a key technique for connecting these layers and building a comprehensive picture of its biodegradation. nih.gov

By introducing 13C6-2,4-Dichlorophenol into a microbial community, researchers can trace the flow of carbon and information through the entire system.

Detailed Research Findings: An integrated multi-omics approach using 13C6-2,4-Dichlorophenol would involve:

Metagenomics/SIP: As described in section 7.1, this identifies the key microbial players that are actively consuming the labeled pollutant (who is involved).

Metabolomics: Untargeted analysis of the cellular environment would detect metabolites containing the 13C label. This confirms the degradation pathway and identifies all downstream products, providing a direct readout of the metabolic function (what is being produced). creative-proteomics.com

Proteomics: Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or similar approaches can be adapted. By comparing the proteome of cells grown in the presence of 13C6-2,4-Dichlorophenol to a control, researchers can identify which specific enzymes (proteins) are upregulated for its degradation. This links the genetic potential (from metagenomics) to the functional machinery (how it is being degraded). biosyn.comnih.gov

Transcriptomics: Analysis of the transcriptome (RNA) can reveal which genes are being actively transcribed in response to the presence of 2,4-Dichlorophenol, providing an earlier signal of the cell's response than proteomics.

By integrating these datasets, researchers can construct a detailed model of how a microbial community perceives and degrades 2,4-Dichlorophenol, from the level of gene expression to the ultimate fate of its carbon atoms.

常见问题

Basic Research Questions

Q. How is 2,4-dichlorophenol 13C6 synthesized for isotopic labeling in environmental studies?

- Methodology : 13C6-labeled 2,4-dichlorophenol is synthesized via isotopic substitution during phenol synthesis, typically using 13C-enriched precursors. Key steps include chlorination of 13C6-phenol under controlled conditions (e.g., FeCl3 catalysis) and purification via column chromatography to isolate the labeled compound .

- Validation : Purity (>98%) is confirmed via GC-MS or LC-HRMS, with isotopic enrichment verified using isotope ratio mass spectrometry (IRMS) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- GC-MS Protocol :

- Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility.

- Use internal standards (e.g., fluoranthene-d10) to correct matrix effects .

- LC-HRMS : Employ reverse-phase C18 columns with ESI-negative mode. Monitor isotopic clusters (e.g., m/z 163 → 169 for 13C6) to distinguish labeled vs. unlabeled species .

- Critical Note : Avoid deuterated analogs (e.g., 2,4-DCP D3) due to potential retention time overlap with chlorinated byproducts .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Mechanism : At pH > pKa (7.8), the compound ionizes, reducing its stability. Storage in acidic buffers (pH 3–5) or organic solvents (e.g., acetone) minimizes degradation .

- Data : Degradation rates increase by 40% in alkaline conditions (pH 10) over 72 hours .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound in microbial vs. plasma-based systems?

- Microbial Degradation :

- Pathway : Mortierella sp. initiates hydroxylation (C-3 position) followed by dechlorination, yielding 4-chlorocatechol as a key intermediate .

- Efficiency : 32% degradation in 1 hour under aerobic conditions .

- Plasma Treatment :

- Mechanism : Dielectric barrier discharge (DBD) generates reactive oxygen species (•OH, O3), cleaving aromatic rings into aliphatic acids (e.g., oxalic acid) .

- Kinetics : First-order rate constant (~0.2 s−1); 90% degradation in 5 minutes .

Q. How does soil composition affect the adsorption of this compound?

- Key Factors :

- pH : Adsorption decreases above pH 7.8 due to ionization (Koc drops from 5,000 to negligible at pH 10) .

- Soil Iron Content : Higher Fe3+ oxides enhance adsorption via ligand exchange (e.g., Koc = 126 in iron-rich clay loam vs. 200–5,000 in mineral soils) .

- Table 1 : Adsorption Parameters in Different Soils

| Soil Type | pH | % Fe3+ | Koc |

|---|---|---|---|

| Clay Loam | 6.5 | 8.2 | 126 |

| Bentonite | 5.0 | 12.1 | 5,000 |

| Sandy Soil | 7.8 | 1.5 | 200 |

Q. What advanced remediation strategies improve this compound removal in wastewater?

- Immobilized Biocatalysts :

- Bacillus subtilis + Laccase : Co-immobilization on alginate beads achieves 85% removal in 12 hours via oxidative coupling .

- Optimization : pH 6.5, 30°C, and 100 rpm agitation maximize enzyme activity .

Data Contradiction & Validation

Q. How to reconcile discrepancies in reported degradation efficiencies across studies?

- Variables to Assess :

- Substrate Concentration : Plasma systems degrade high concentrations (>100 ppm) efficiently, whereas microbial methods are optimal at lower levels (<50 ppm) .

- Analytical Interference : Degradation byproducts (e.g., chlorocatechols) may co-elute with parent compounds in GC-MS, inflating apparent efficiency .

Safety & Handling

Q. What precautions are critical when handling this compound in analytical laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。